Cas no 950604-10-1 (4-fluorobut-2-enal)

4-fluorobut-2-enal 化学的及び物理的性質
名前と識別子
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- 4-fluorobut-2-enal
- 950604-10-1
- EN300-1849828
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- インチ: 1S/C4H5FO/c5-3-1-2-4-6/h1-2,4H,3H2/b2-1+
- InChIKey: BKQNGQBUTFQUGI-OWOJBTEDSA-N
- SMILES: FC/C=C/C=O
計算された属性
- 精确分子量: 88.032442941g/mol
- 同位素质量: 88.032442941g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 氢键受体数量: 2
- 重原子数量: 6
- 回転可能化学結合数: 2
- 複雑さ: 58.6
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 1
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 17.1Ų
- XLogP3: 0.3
4-fluorobut-2-enal Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1849828-10.0g |
4-fluorobut-2-enal |
950604-10-1 | 10g |
$4421.0 | 2023-06-01 | ||
Enamine | EN300-1849828-0.1g |
4-fluorobut-2-enal |
950604-10-1 | 0.1g |
$904.0 | 2023-06-01 | ||
Enamine | EN300-1849828-0.25g |
4-fluorobut-2-enal |
950604-10-1 | 0.25g |
$946.0 | 2023-06-01 | ||
Enamine | EN300-1849828-2.5g |
4-fluorobut-2-enal |
950604-10-1 | 2.5g |
$2014.0 | 2023-06-01 | ||
Enamine | EN300-1849828-1.0g |
4-fluorobut-2-enal |
950604-10-1 | 1g |
$1029.0 | 2023-06-01 | ||
Enamine | EN300-1849828-0.05g |
4-fluorobut-2-enal |
950604-10-1 | 0.05g |
$864.0 | 2023-06-01 | ||
Enamine | EN300-1849828-1g |
4-fluorobut-2-enal |
950604-10-1 | 1g |
$0.0 | 2023-09-19 | ||
Enamine | EN300-1849828-0.5g |
4-fluorobut-2-enal |
950604-10-1 | 0.5g |
$987.0 | 2023-06-01 | ||
Enamine | EN300-1849828-5.0g |
4-fluorobut-2-enal |
950604-10-1 | 5g |
$2981.0 | 2023-06-01 |
4-fluorobut-2-enal 関連文献
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Hai-Li Zhang,Ya Liu,Guo-Song Lai,Yu-Mei Huang Analyst, 2009,134, 2141-2146
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3. Capsule clusters fabricated by polymerization based on capsule-in-water-in-oil Pickering emulsions†Yu Yang,Yin Ning,Chaoyang Wang,Zhen Tong Polym. Chem., 2013,4, 5407-5415
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Christopher J. Welch,Kerstin Zawatzky,Alexey A. Makarov,Satoshi Fujiwara,Arimasa Matsumoto,Kenso Soai Org. Biomol. Chem., 2017,15, 96-101
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Zhen Wang,Lei He,Lian Duan,Jun Yan,Ruiren Tang,Chunyue Pan,Xiangzhi Song Dalton Trans., 2015,44, 15914-15923
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Martin Eck,Sabrina Würtemberger-Pietsch,Antonius Eichhorn,Johannes H. J. Berthel,Rüdiger Bertermann,Ursula S. D. Paul,Heidi Schneider,Alexandra Friedrich,Christian Kleeberg,Udo Radius,Todd B. Marder Dalton Trans., 2017,46, 3661-3680
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8. Carambola-shaped LiFePO4/C nanocomposites: directing synthesis and enhanced Li storage properties†Xueliang Li,Hongchang Jin,Shuai Liu,Sen Xin,Yu Meng,Jiejie Chen J. Mater. Chem. A, 2015,3, 116-120
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Manuella Cerbelaud,Khaoula Lebdioua,Benoît Crespin,Anne Aimable,Arnaud Videcoq Phys. Chem. Chem. Phys., 2019,21, 23447-23458
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Ludivine Sandrin,Liliane Coche-Guérente,Amandine Bernstein,Hajra Basit,Pierre Labbé,Pascal Dumy,Didier Boturyn Org. Biomol. Chem., 2010,8, 1531-1534
4-fluorobut-2-enalに関する追加情報
4-Fluorobut-2-enal (CAS No. 950604-10-1): Properties, Applications, and Market Insights
4-Fluorobut-2-enal (CAS No. 950604-10-1) is a fluorinated unsaturated aldehyde with significant potential in organic synthesis and pharmaceutical research. This compound, characterized by its fluoroalkene structure, has garnered attention due to its unique reactivity and versatility in chemical transformations. As researchers increasingly explore fluorinated building blocks for drug discovery, 4-fluorobut-2-enal emerges as a valuable intermediate for constructing complex molecules.
The molecular structure of 4-fluorobut-2-enal features a reactive α,β-unsaturated aldehyde moiety with a fluorine atom at the 4-position, making it particularly interesting for click chemistry applications and bioorthogonal reactions. Recent studies highlight its utility in developing PET imaging probes, where the fluorine-18 isotope can be incorporated for medical diagnostics. The growing demand for fluorine-containing pharmaceuticals (approximately 20-25% of modern drugs contain fluorine) has further increased interest in this compound.
From a synthetic chemistry perspective, 4-fluorobut-2-enal serves as an excellent precursor for Michael addition reactions and organocatalytic transformations. Its electron-deficient alkene character allows for selective nucleophilic attacks, enabling the construction of various fluorinated heterocycles. Researchers have successfully employed this compound in the synthesis of fluorinated amino acid analogs, which are crucial for developing protease-resistant peptide therapeutics.
The stability profile of 4-fluorobut-2-enal makes it suitable for various industrial applications. Unlike some reactive aldehydes, this compound demonstrates reasonable stability under ambient conditions when properly stored. However, its conjugated system requires protection from prolonged light exposure and oxidizing agents. Current market analyses indicate growing demand for fluorinated fine chemicals, with 4-fluorobut-2-enal being particularly sought after by contract research organizations specializing in medicinal chemistry.
Environmental considerations surrounding fluoroorganic compounds have led to improved synthetic protocols for 4-fluorobut-2-enal. Modern green chemistry approaches emphasize atom-economical routes that minimize waste generation. Recent patents describe catalytic methods for its production using flow chemistry techniques, which align with the pharmaceutical industry's shift toward continuous manufacturing processes.
Analytical characterization of 4-fluorobut-2-enal typically involves NMR spectroscopy (particularly 19F NMR), mass spectrometry, and HPLC purity analysis. The compound's distinctive 1H NMR signature between 9-10 ppm (aldehyde proton) and 6-7 ppm (alkene protons) facilitates quality control. These analytical methods ensure batch-to-batch consistency, which is critical for research applications requiring high-purity intermediates.
Emerging applications of 4-fluorobut-2-enal include its use in bioconjugation chemistry and material science. Scientists are exploring its potential for modifying biomolecules through selective labeling strategies, particularly in proteomics research. Additionally, its incorporation into fluorinated polymers has shown promise for creating specialty materials with enhanced thermal and chemical resistance.
From a regulatory standpoint, 4-fluorobut-2-enal is not currently classified as hazardous under major chemical inventories. However, standard laboratory precautions for handling reactive carbonyl compounds should be observed. The compound's commercial availability has increased significantly, with several specialty chemical suppliers now offering it in research quantities with >95% purity.
Future research directions for 4-fluorobut-2-enal may focus on its application in asymmetric synthesis and catalysis. The development of enantioselective reactions using this building block could unlock new pathways to chiral fluorinated compounds, which are highly valuable in pharmaceutical development. Furthermore, its potential in metal-organic frameworks (MOFs) and other advanced materials represents an exciting frontier for investigation.
The global market for fluorinated fine chemicals like 4-fluorobut-2-enal is projected to grow at a CAGR of 5-7% through 2030, driven by expanding applications in life sciences and materials research. Strategic partnerships between academic institutions and chemical manufacturers are accelerating the development of novel synthetic applications for this versatile compound.
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